molecular formula C17H17N5OS2 B2588833 N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226456-78-5

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No. B2588833
CAS RN: 1226456-78-5
M. Wt: 371.48
InChI Key: ZPJDPXMMMBTYRS-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neurology, and immunology. In

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Research has demonstrated the potential of polyfunctionally substituted heterocyclic compounds derived from similar cyanoacetamide precursors in antitumor applications. For instance, a study by Shams et al. (2010) highlights the synthesis of different heterocyclic derivatives that exhibited high inhibitory effects when screened for antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma and non-small cell lung cancer (Shams, Mohareb, Helal, & Mahmoud, 2010). This suggests that N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide could potentially be used as a precursor in the synthesis of heterocyclic compounds with antitumor properties.

Antimicrobial Applications

Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating antimicrobial potential via versatile, readily accessible cyanoacetamide intermediates (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This indicates that related compounds could serve as valuable scaffolds for developing new antimicrobial agents, potentially including derivatives of N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide.

Coordination Complexes and Antioxidant Activity

Furthermore, coordination complexes constructed from pyrazole-acetamide derivatives, such as the ones studied by Chkirate et al. (2019), have shown significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019). These findings suggest that structurally related compounds, including N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, could be explored for their antioxidant properties and potential application in coordination chemistry.

Applications in Dye Synthesis and Textile Finishing

Compounds based on cyanoacetamide, similar to the one of interest, have also been utilized in the synthesis of novel dyes and dye precursors for textile applications. A study by Shams et al. (2011) illustrates the development of polyfunctional acyclic and heterocyclic dye systems with significant antimicrobial activity, suitable for dyeing and textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011). This implies that derivatives of N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide could find use in the development of functional dyes with added value properties.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c18-11-13-2-1-3-14(10-13)21-15(23)12-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h1-5,10H,6-9,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDPXMMMBTYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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